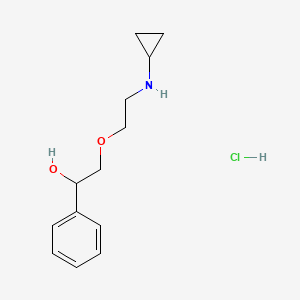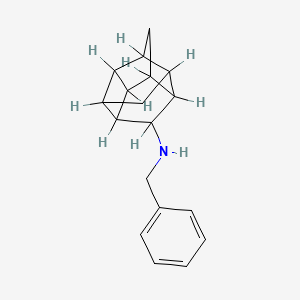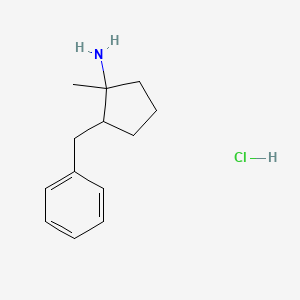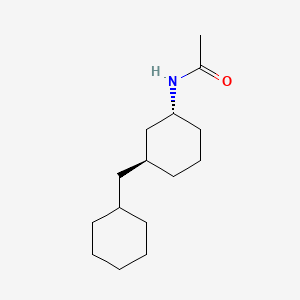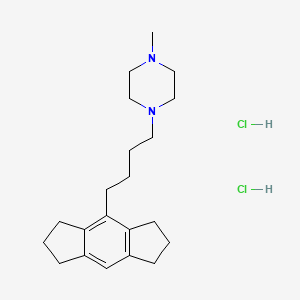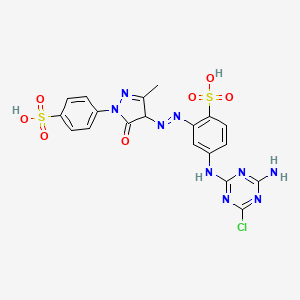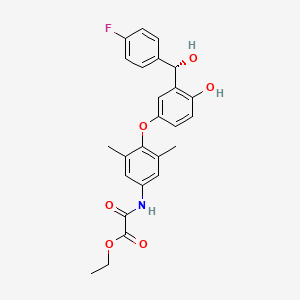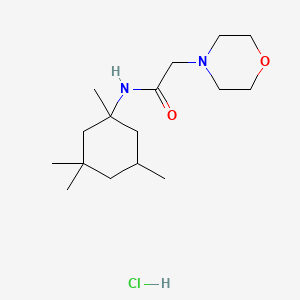
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride is a chemical compound with a unique structure that combines a cyclohexyl ring with morpholine and acetamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride typically involves the reaction of 1,3,3,5-tetramethylcyclohexylamine with 4-morpholineacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(1,3,3,5-tetramethylcyclohexyl)-4-morpholineacetamide N-oxide.
Reduction: Formation of N-(1,3,3,5-tetramethylcyclohexyl)-4-morpholineacetamide.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide
- N-(1,3,3,5-Tetramethylcyclohexyl)-4-piperidineacetamide
- N-(1,3,3,5-Tetramethylcyclohexyl)-4-pyrrolidineacetamide
Uniqueness
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
109452-18-8 |
|---|---|
Formule moléculaire |
C16H31ClN2O2 |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-(1,3,3,5-tetramethylcyclohexyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H30N2O2.ClH/c1-13-9-15(2,3)12-16(4,10-13)17-14(19)11-18-5-7-20-8-6-18;/h13H,5-12H2,1-4H3,(H,17,19);1H |
Clé InChI |
PXVANOWCPYSZHN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)NC(=O)CN2CCOCC2)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)

